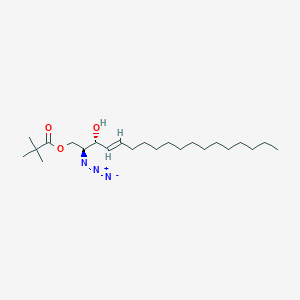

2-Azido-1-pivaloyl D-erythro-Sphingosine

Vue d'ensemble

Description

2-Azido-1-pivaloyl D-erythro-Sphingosine is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine typically involves the azidation of a sphingosine derivative. The reaction conditions often include the use of azide salts and appropriate solvents to facilitate the azidation process. The pivaloyl group is introduced through esterification reactions, which require specific catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Azido-1-pivaloyl D-erythro-Sphingosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the azido group or the sphingosine backbone.

Reduction: The azido group can be reduced to an amine, altering the compound’s properties.

Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized sphingosine derivatives .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-Azido-1-pivaloyl D-erythro-sphingosine typically involves the introduction of an azido group at the sphingosine backbone, which can be achieved through various chemical reactions. The pivaloyl group serves as a protective group that enhances the yield of subsequent reactions, particularly during glycosylation processes. For instance, the azidosphingosine glycosylation procedure has been shown to provide higher yields compared to traditional methods due to the non-nucleophilic nature of the azido group, which does not interfere with glycosylation reactions .

Precursor for Ceramide Synthesis

One of the significant applications of this compound is its role as a precursor for ceramide synthesis. The azido group can be easily reduced to an amino group, allowing for subsequent N-acylation to produce ceramides, which are crucial components of cell membranes and play vital roles in cell signaling . This transformation is facilitated by reactions such as the Staudinger reaction or hydrogen sulfide treatment, leading to high yields of ceramide products .

Role in Cell Signaling

Sphingolipids, including derivatives like this compound, are known to be involved in various signaling pathways within cells. For example, sphingosine-1-phosphate, a product derived from sphingosine metabolism, has been shown to regulate numerous physiological processes by interacting with specific G-protein coupled receptors (GPCRs) . The ability of this compound to modulate these pathways makes it a candidate for studying sphingolipid-mediated signaling.

Click Chemistry

The azido group present in this compound is particularly useful for click chemistry applications. This technique allows for the specific labeling and tracking of biomolecules in living systems through copper-catalyzed azide-alkyne cycloaddition reactions . Such applications can be invaluable for studying lipid interactions within cellular membranes or for developing targeted drug delivery systems.

Glycosylation Studies

The compound has been utilized in glycosylation studies where its azido functionality enables the formation of glycosidic bonds without competing nucleophilic attacks that could occur with other functional groups . This property enhances the efficiency and specificity of synthesizing glycosylated sphingolipids.

Anticancer Applications

Research indicates that sphingolipid derivatives exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . The ability of this compound to modulate ceramide levels may contribute to its potential as an anticancer agent by promoting apoptotic pathways in cancer cells.

Neurological Research

Due to its structural similarity to bioactive lipids involved in neurodegenerative diseases, this compound may also serve as a valuable tool in neurological research. The modulation of sphingolipid metabolism is linked to various neurological disorders, making derivatives like this compound critical for understanding these pathways .

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of protein kinase C activity and phorbol dibutyrate binding. This inhibition disrupts cellular signaling pathways that rely on these proteins, leading to altered cellular responses. Additionally, the inhibition of calmodulin-dependent enzymes affects calcium signaling, further influencing cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine: The parent compound, involved in cellular signaling and structure.

N-Acyl Sphingosine: Another derivative with different acyl groups, affecting its biological activity.

Sphingosine-1-phosphate: A phosphorylated derivative with distinct signaling roles.

Uniqueness

2-Azido-1-pivaloyl D-erythro-Sphingosine is unique due to its azido and pivaloyl groups, which confer specific inhibitory properties not found in other sphingosine derivatives. These modifications make it a valuable tool for studying protein kinase C and calmodulin-dependent enzymes .

Activité Biologique

2-Azido-1-pivaloyl D-erythro-Sphingosine is a sphingosine derivative that has garnered attention due to its selective inhibitory effects on protein kinase C (PKC) and calmodulin-dependent enzymes. This compound is particularly relevant in the study of cellular signaling pathways, making it a valuable tool in both biochemical and pharmacological research.

The primary biological activity of this compound involves its role as a selective inhibitor of PKC activity. PKC is a family of protein kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The compound's azido group allows it to interact with specific amino acid residues in the active site of PKC, thereby inhibiting its function. Additionally, it affects calmodulin-dependent enzymes, which are involved in calcium signaling pathways.

Target Enzymes

- Protein Kinase C (PKC)

- Calmodulin-dependent enzymes

This compound exhibits several notable biochemical properties:

- Stability : The compound remains stable under specific laboratory conditions, which is crucial for prolonged studies on its effects.

- Dosage Effects : Research indicates that lower doses can selectively inhibit target enzymes without significant toxicity, while higher doses may lead to broader biological effects.

Cellular Effects

The inhibition of PKC by this compound leads to various cellular outcomes:

- Inhibition of Proliferation : In vitro studies have shown that this compound can reduce the proliferation of certain cancer cell lines by disrupting signaling pathways mediated by PKC.

- Alteration of Cytokine Release : The compound has been implicated in modulating the release of pro-inflammatory cytokines, which may have implications for inflammatory diseases.

Metabolic Pathways

This compound is involved in sphingolipid metabolism. It interacts with enzymes such as sphingosine kinases and ceramidases, influencing the synthesis and degradation of sphingolipids. Its unique structure allows it to serve as a substrate or inhibitor for these enzymes, thus affecting overall lipid metabolism.

Research Applications

This compound has several applications in scientific research:

- Biochemical Assays : Used as a tool to investigate the role of PKC in various cellular processes.

- Therapeutic Research : Potential for development as an anti-cancer agent due to its ability to inhibit tumor growth.

- Proteomics : Employed in studies aimed at understanding protein interactions and modifications influenced by sphingolipids.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

Study 1: Inhibition of Tumor Growth

A study demonstrated that treatment with this compound resulted in a significant reduction in the growth rate of human ovarian cancer cells (A2780), with an IC50 value observed at approximately 5 µM. This suggests potential for therapeutic applications targeting malignancies reliant on PKC signaling.

Study 2: Modulation of Inflammatory Responses

Research indicated that this compound could inhibit lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages at concentrations as low as 0.1 µM, showcasing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Sphingosine | Involved in cell signaling | Parent compound |

| N-Acyl Sphingosine | Varies based on acyl group | Different acyl chains affect activity |

| Sphingosine-1-phosphate | Promotes cell proliferation and survival | Phosphorylated form with distinct roles |

| This compound | Selective PKC inhibitor | Azido and pivaloyl groups enhance specificity |

Propriétés

IUPAC Name |

[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQMTKUQTNSGBI-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.